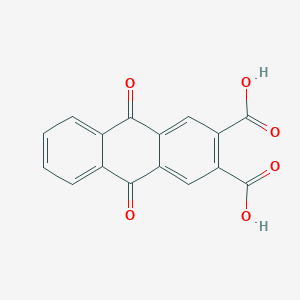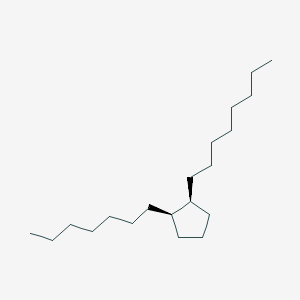
Holomycin
Descripción general
Descripción
Holomycin is a secondary metabolite of the dithiolopyrrolone class. It is a broad-spectrum antibiotic and has antitumor activity. It can act in vivo on RNA synthesis .
Synthesis Analysis
Holomycin is produced by Streptomyces clavuligerus. The antibiotic is formed by a cysteine-activating non-ribosomal peptide synthetase followed by four reduction steps by a set of four different flavoproteins. The intermediate is cyclized by a thiol oxidase and modified by acylation .Molecular Structure Analysis
Holomycin contains a chromophore formed by two heterocycles, one of them carrying a disulfide bridge .Chemical Reactions Analysis
Holomycin is modified intracellularly by the producer strains by methylation and formation of heterodimers as a way of self-protection .Physical And Chemical Properties Analysis
Holomycin has a molecular formula of C7H6N2O2S2 and a molecular weight of 214.26 .Aplicaciones Científicas De Investigación
Antibiotic Development
Holomycin: is a broad-spectrum antibiotic with a unique dithiolopyrrolone structure, making it a valuable candidate for developing new antimicrobial agents . Its ability to act on RNA synthesis in vivo positions it as a potential lead molecule for creating hybrid compounds with enhanced activity and reduced toxicity .
Antitumor Activity
Research has indicated that Holomycin exhibits antitumor properties. Its mechanism of action involves the inhibition of RNA synthesis, which can be leveraged in cancer therapy to target rapidly dividing tumor cells .
Resistance Mechanism Studies
Holomycin is modified intracellularly by methylation and the formation of heterodimers as a self-protection strategy by the producing strains . Studying these modifications can provide insights into bacterial resistance mechanisms, which is crucial for the development of resistance-proof antibiotics.
Bioactive Compound Synthesis
The structural complexity of Holomycin, with its two heterocyclic rings and disulfide bridge, makes it an interesting subject for the synthesis of bioactive compounds. Its chromophore is shared with other compounds like thioluthin and aureothricin, suggesting a rich chemistry for exploration .
Genetic and Biochemical Research
The holomycin gene cluster (hlm) in Streptomyces clavuligerus ATCC 27064 offers a fascinating case study for genetic and biochemical research. Understanding the biosynthesis pathway of Holomycin can shed light on non-ribosomal peptide synthesis and the role of flavoproteins in antibiotic formation .
Marine Biology and Ecology
Holomycin has been found in marine bacteria such as Photobacterium halotolerans S2753 and Yersinia ruckeri. Studying its production and role in marine ecosystems can contribute to our understanding of ecological interactions and the discovery of new marine-derived pharmaceuticals .
Drug Discovery Assays
In vitro transcription/translation assays are powerful tools in drug discovery, and Holomycin can be used in such assays to identify drug targets and screen for antibiotic activity. This application is particularly relevant in the context of increasing antibiotic resistance .
Clinical Pathogen Research
Holomycin has shown activity against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Investigating its mode of action can provide new avenues for treating infections caused by resistant bacteria .
Safety and Hazards
Holomycin should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
Holomycin might be a lead molecule for the production of new hybrid compounds with higher activity and lower toxicity . Future studies on the exact RNA substrate of Hom12 and the relationship between such RNA species and RNA polymerase will shed light on the in vitro reconstitution of the mode of action of holomycin .
Mecanismo De Acción
Target of Action
Holomycin, a member of the dithiolopyrrolone (DTP) class of antibiotics, primarily targets RNA polymerase . RNA polymerase is a crucial enzyme in the process of transcription, where it synthesizes RNA from a DNA template. Holomycin’s interaction with RNA polymerase disrupts this process, leading to the inhibition of protein synthesis . Additionally, holomycin has been found to have a high affinity for metal ions , especially zinc , and can inhibit a subset of zinc-dependent metalloenzymes .
Mode of Action
Holomycin acts as an intracellular metallophore . It is reductively activated, and the reduced form of holomycin chelates zinc with high affinity . This interaction with zinc ions disrupts the normal function of zinc-dependent metalloenzymes, including RNA polymerase . This disruption leads to the inhibition of RNA synthesis, thereby halting protein production and affecting the growth and survival of the bacteria .
Biochemical Pathways
The biosynthesis of holomycin involves a cysteine-activating non-ribosomal peptide synthetase followed by four reduction steps by a set of four different flavoproteins . The intermediate is then cyclized by a thiol oxidase and modified by acylation . This process results in the formation of holomycin’s unique dithiolopyrrolone structure .
Pharmacokinetics
It is known that holomycin is modified intracellularly by the producer strains by methylation and formation of heterodimers as a way of self-protection . This suggests that holomycin may undergo significant metabolic transformations within the bacterial cell, which could impact its bioavailability.
Result of Action
The primary result of holomycin’s action is the inhibition of RNA synthesis, which leads to the cessation of protein production . This disrupts the normal functioning of the bacterial cell, leading to its death . Holomycin is a broad-spectrum antibiotic and has been reported to have antitumoral properties .
Action Environment
Environmental factors can influence the action of holomycin. For instance, zinc starvation has been found to be essential for both holomycin production and biofilm formation . Furthermore, holomycin has been found to enhance biofilm formation in the producer, Photobacterium galatheae S2753 , suggesting that the presence of holomycin may influence the bacterial community structure in the environment .
Propiedades
IUPAC Name |
N-(5-oxo-4H-dithiolo[4,3-b]pyrrol-6-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S2/c1-3(10)8-5-6-4(2-12-13-6)9-7(5)11/h2H,1H3,(H,8,10)(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUNPJGMNVQSBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2C(=CSS2)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197605 | |
| Record name | Holomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
488-04-0 | |
| Record name | Holomycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=488-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Holomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Holomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HOLOMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44CF65YLF8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of holomycin?
A1: While initially thought to primarily inhibit RNA synthesis [, ], recent research suggests holomycin exerts its antimicrobial activity by disrupting bacterial metal homeostasis, particularly by sequestering intracellular Zn2+ ions. [, , ]
Q2: How does holomycin's metal chelation activity affect bacterial cells?
A2: Reduced holomycin exhibits high affinity for metal ions like Zn2+ [], disrupting the function of essential metalloenzymes [, , , ] such as class II fructose bisphosphate aldolase [] and potentially impacting cellular glucose utilization, RNA synthesis, and respiration. []
Q3: Does holomycin affect any specific metalloenzymes?
A3: Yes, in addition to bacterial enzymes, research has shown that holomycin inhibits metallo-β-lactamases, which are major contributors to carbapenem resistance. [] It achieves this by removing the active site zinc. []
Q4: Does holomycin target RNA polymerase as previously thought?
A4: While early studies proposed RNA polymerase as the primary target [, ], recent research suggests that its inhibition is likely a secondary effect resulting from the disruption of metal homeostasis and subsequent inhibition of metalloenzymes involved in RNA synthesis. []
Q5: What is the molecular formula and weight of holomycin?
A5: Holomycin has the molecular formula C8H8N2O3S2 and a molecular weight of 244.28 g/mol. []
Q6: What spectroscopic data are available for characterizing holomycin?
A6: Researchers commonly employ various spectroscopic techniques to characterize holomycin, including (ESI-MS), (EI-MS), 1H-NMR, 13C-NMR, and APTNMR. [, ] X-ray crystallography has also been utilized to confirm its structure. []
Q7: How does the structure of holomycin relate to its activity?
A7: The unique cyclic ene-disulfide moiety of holomycin is crucial for its antimicrobial activity. [, ] Modifications to this core structure, particularly the disulfide bond, can significantly impact its potency and potentially lead to the discovery of new antibiotic agents. [, ]
Q8: What is the significance of the N-methyl group in thiolutin compared to holomycin?
A8: Thiolutin, a closely related dithiolopyrrolone, possesses an N-methyl group at the endocyclic amide, which is absent in holomycin. This seemingly minor structural difference is responsible for thiolutin's antifungal activity, which holomycin lacks. []
Q9: How is holomycin biosynthesized?
A10: The holomycin biosynthetic pathway involves a series of enzymatic reactions encoded by a gene cluster. Key enzymes include a nonribosomal peptide synthetase (NRPS) for assembling the initial peptide precursor, flavin-dependent oxidoreductases for oxidative modifications, and an acyltransferase for the final acylation step. [, ]
Q10: Can holomycin production be influenced by environmental factors?
A11: Yes, studies have shown that holomycin production in Photobacterium galatheae is enhanced when grown on chitin compared to other carbon sources. [] This suggests a potential ecological role for holomycin during chitin colonization in marine environments. []
Q11: Are there any genetic manipulations that can enhance holomycin production?
A12: Yes, researchers have successfully employed adaptive laboratory evolution to create Streptomyces clavuligerus mutants that overproduce holomycin. [] These mutants lost the large plasmid pSCL4 and acquired specific single nucleotide polymorphisms, highlighting the potential for genetic engineering in enhancing holomycin production. []
Q12: What are the known resistance mechanisms against holomycin?
A13: One identified mechanism involves an RNA methyltransferase (Hom12) employed by Yersinia ruckeri. [] This enzyme methylates specific RNA targets, reducing holomycin's cytotoxic effects and conferring self-resistance during its production. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



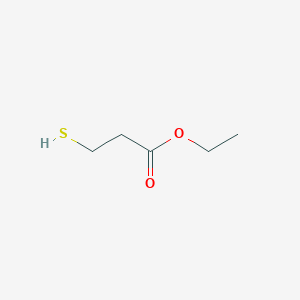
![(2R,3S,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-](/img/structure/B129968.png)
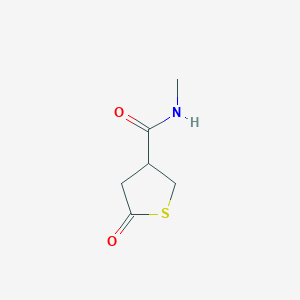
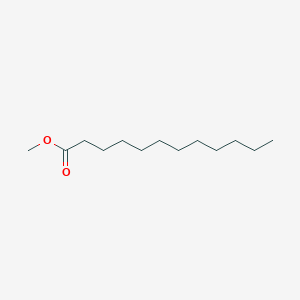
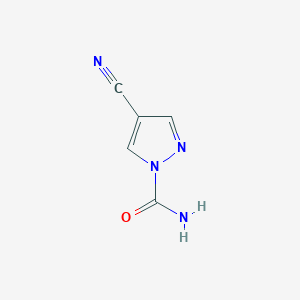


![Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B130002.png)

